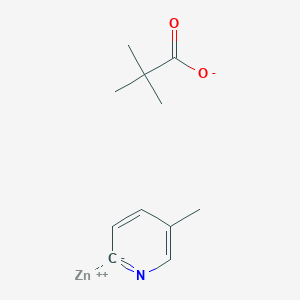

(5-Methylpyridin-2-yl)zinc pivalate solution

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

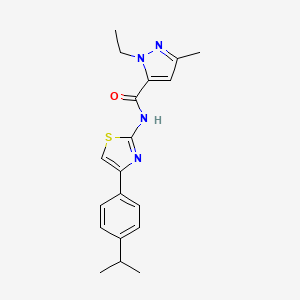

(5-Methylpyridin-2-yl)zinc pivalate solution is a novel zinc-containing compound that has recently been developed for use in laboratory experiments. It is a highly reactive and versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. This compound has been shown to be a promising alternative to traditional catalysts and reagents for a variety of laboratory processes. In

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis : (5-Methylpyridin-2-yl)zinc pivalate solution is used in cobalt-catalyzed cross-couplings between alkenyl acetates and aryl or alkenyl zinc pivalates. This process is applicable to a variety of functionalized aryl zinc pivalates and enables electrophilic alkenylations at ambient temperature (Li & Knochel, 2018).

Development of Storable Solid Heterocyclic Organozinc Reagents : Research has been conducted on the preparation and reactivity of solid heterocyclic organozinc reagents, namely N-protected (1H-tetrazol-5-yl)zinc pivalates. These reagents show appreciable air and moisture stability and are synthesized using TMPZnCl·Mg(OPiv)2. They are used for cross-couplings and copper-catalyzed electrophilic aminations to access functionalized 1H-tetrazoles (Knochel, Tüllmann, & Steiner, 2020).

Modeling the Active Site of Zinc Phosphoesterases : A dinuclear zinc(II) complex using a ligand related to (5-Methylpyridin-2-yl)zinc pivalate serves as a functional model for zinc phosphoesterases with dinuclear active sites. This model helps in understanding the hydrolytic efficacy of these enzymes (Das et al., 2014).

Coordination Chemistry and Crystallography : Studies on zinc(II) or cadmium(II) pivalates reveal insights into the coordination capabilities of metal ions and steric features of organic ligands. This research contributes to understanding the formation of mono- or binuclear zinc(II) and cadmium(II) pivalates and their molecular structures (Nikolaevskii et al., 2018).

Enhanced Air and Moisture Stability of Organozinc Reagents : Organozinc species, including (5-Methylpyridin-2-yl)zinc pivalate, are used in carbon–carbon and carbon–heteroatom bond-forming reactions. Recent developments focus on enhancing the air and moisture stability of these reagents, expanding their applications in organic synthesis (Chen, Ellwart, Malakhov, & Knochel, 2017).

Luminescent Sensors for Environmental Monitoring : Zinc(II) metal–organic frameworks (MOFs) containing (5-Methylpyridin-2-yl)zinc pivalate demonstrate potential as recyclable multi-responsive luminescent sensors for detecting contaminants like Cr(III), Cr(VI), and 4-nitrophenol in water, showcasing their environmental applications (Guo et al., 2017).

Propiedades

IUPAC Name |

zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKMFDZVIYMZOE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 139271030 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2510909.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2510911.png)

![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)

![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)